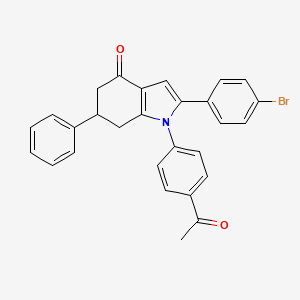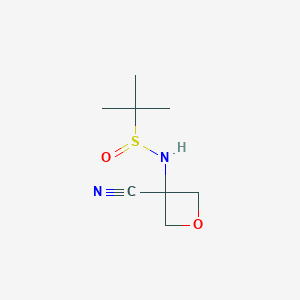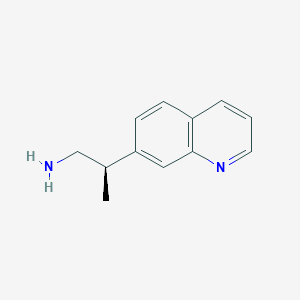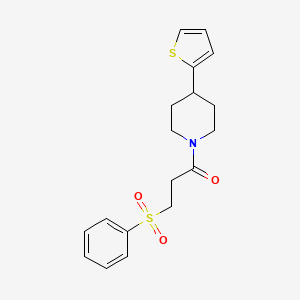![molecular formula C23H16FN3 B2490203 5-(3-fluorobenzyl)-3-phényl-5H-pyrazolo[4,3-c]quinoléine CAS No. 866347-39-9](/img/structure/B2490203.png)
5-(3-fluorobenzyl)-3-phényl-5H-pyrazolo[4,3-c]quinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of the pyrazolo[4,3-c]quinoline family, which is known for a wide range of biological activities and chemical properties. These compounds have been synthesized through various methods, highlighting their significance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves multi-step reactions, including the Povarov reaction, which is a versatile method for constructing these compounds through imino-Diels-Alder reactions. For instance, novel hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized using SnCl2·2H2O catalyzed one-pot Povarov reaction, demonstrating the flexibility of synthesis methods for these compounds (Kantevari et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinoline derivatives is characterized by their rigid, planar configuration, which contributes to their fluorescence properties and potential as molecular sensors. Advanced techniques such as X-ray crystallography have been utilized to determine their precise molecular configurations, illustrating their complex structure and potential for forming stable crystalline forms.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including dehydrogenative C-C and C-heteroatom bond formation, showcasing their versatility in synthetic chemistry. The phosphine-free Mn-complex catalyzed dehydrogenative coupling is a notable example, providing a sustainable approach to synthesize quinoxaline, pyrazine, benzothiazole, and quinoline derivatives (Das, Mondal, & Srimani, 2018).
Applications De Recherche Scientifique
Inhibition de TRK pour le traitement du cancer
Les kinases des récepteurs de la tropomyosine (TRK) jouent un rôle crucial dans la prolifération et la différenciation cellulaires. Leur activation continue et leur surexpression sont associées au cancer. Les chercheurs ont synthétisé 38 dérivés de pyrazolo [3,4-b]pyridine, dont le 5-(3-fluorobenzyl)-3-phényl-5H-pyrazolo[4,3-c]quinoléine. Parmi ces dérivés, le composé C03 a démontré une activité prometteuse en tant qu'inhibiteur de TRKA, avec une valeur IC50 de 56 nM. Il a également inhibé sélectivement la prolifération de lignées cellulaires cancéreuses spécifiques. Une exploration plus approfondie du potentiel de C03 est justifiée .
Orientations Futures
The future directions for research on “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. For instance, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . Furthermore, the unique biological activity of the pyranoquinoline derivatives has made these compounds privileged targets in recent medicinal studies .
Mécanisme D'action
Target of Action
Compounds similar to “5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” often target proteins like Tropomyosin receptor kinases (TRKs) which are associated with the proliferation and differentiation of cells .
Mode of Action
These compounds typically interact with their targets by binding to the active site, inhibiting the function of the protein, and thus preventing the proliferation and differentiation of cells .
Biochemical Pathways
The affected pathways often include the Ras/Erk, PLC-γ, and PI3K/Akt signal transduction pathways, which are associated with cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of such compounds often result in the inhibition of cell proliferation and differentiation, potentially leading to the prevention or treatment of certain types of cancer .
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-10-6-7-16(13-18)14-27-15-20-22(17-8-2-1-3-9-17)25-26-23(20)19-11-4-5-12-21(19)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVUNWDJHLFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)


![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)

![2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2490142.png)
